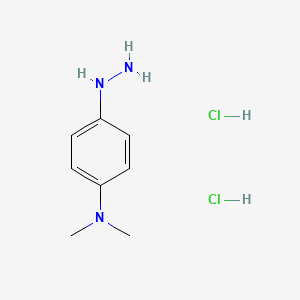
4-Hydrazinyl-N,N-dimethylaniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride is C8H15Cl2N3 . Its InChI code is 1S/C8H13N3.2ClH/c1-11(2)8-5-3-7(10-9)4-6-8;;/h3-6,10H,9H2,1-2H3;2*1H .Physical And Chemical Properties Analysis
The molecular weight of 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride is 224.13 . It’s a solid at room temperature . Unfortunately, other physical and chemical properties like density, boiling point, and melting point are not available.Aplicaciones Científicas De Investigación
Biochemical Catalyst Applications
4-Hydrazinyl-N,N-dimethylaniline dihydrochloride serves as a catalyst in hydrazone ligations, which are essential for biomolecular labeling. This catalysis is crucial for conducting nucleophilic catalysis under conditions more compatible with biomolecular targets, thus expanding the utility of hydrazone ligations in biological systems. For example, it has been used to catalyze the formation of hydrazones between reactive amino acids and hydrazine-containing fluorophores, both free in solution and incorporated into proteins, with minimal impact on the native structure of the proteins involved (Blanden et al., 2011).
Synthesis of Complex Organic Molecules
This compound is instrumental in the synthesis of various complex organic molecules, such as N-dialkylamino- and N-alkoxy-1,2,4-triazol-3-ylidene ligands. These ligands have been transformed into rhodium(I) carbene complexes, silver carbenes, and cationic rhodium(I) bis-carbenes, showcasing the compound's versatility in facilitating complex chemical transformations (Alcarazo et al., 2005).
Inhibition Studies
In the study of enzyme inhibitors, 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride has been used as a hydrazino analog to investigate its inhibitory effects on specific enzymes, such as DOPA decarboxylase. Such studies are fundamental in understanding enzyme mechanisms and potential therapeutic targets (Porter et al., 1962).
Antimicrobial Agent Synthesis
The compound plays a role in the synthesis of antimicrobial agents. For instance, it has been involved in the preparation of formazans with potential antimicrobial properties, demonstrating its applicability in creating compounds with biological activity (Sah et al., 2014).
Monoamine Oxidase Inhibitors
4-Hydrazinyl-N,N-dimethylaniline dihydrochloride has been used in the synthesis of monoamine oxidase inhibitors, highlighting its importance in the development of pharmaceutical compounds targeting mental health disorders (Khalafy et al., 2011).
Safety And Hazards
The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
4-hydrazinyl-N,N-dimethylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11(2)8-5-3-7(10-9)4-6-8;;/h3-6,10H,9H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUDZLDUJCDPDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinyl-N,N-dimethylaniline dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2997987.png)
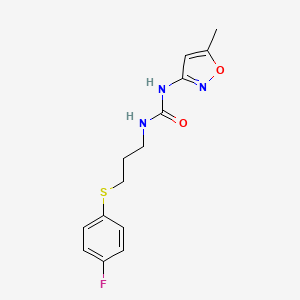
![3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2997990.png)
![1,3,6-trimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2997992.png)
![(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid](/img/no-structure.png)
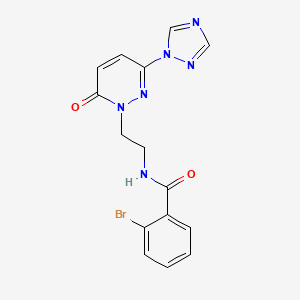

![Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate](/img/structure/B2998000.png)

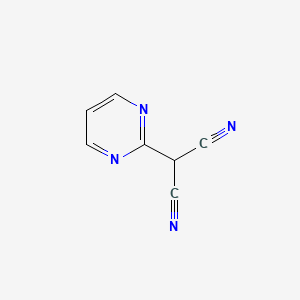
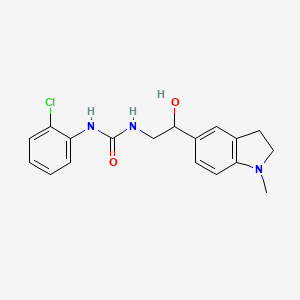
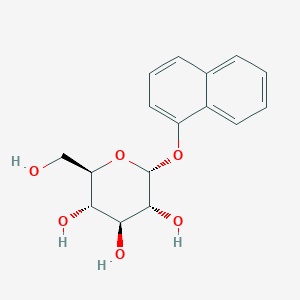
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2998005.png)
![1-(4-ethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2998008.png)